molecular formula C8H11Cl2N5 B1530850 2-(6-chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride CAS No. 1823324-34-0

2-(6-chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride

Cat. No.: B1530850
CAS No.: 1823324-34-0
M. Wt: 248.11 g/mol
InChI Key: SFMUVGUMLKXSIX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(6-chloropurin-9-yl)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5.ClH/c1-10-2-3-14-5-13-6-7(9)11-4-12-8(6)14;/h4-5,10H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMUVGUMLKXSIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=NC2=C1N=CN=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Starting Materials

Reaction Conditions

  • Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used due to their polar aprotic nature, which facilitates nucleophilic substitution reactions.
  • Temperature: Elevated temperatures are employed to enhance reaction kinetics, typically ranging from ambient to reflux conditions depending on scale and solvent.
  • Atmosphere: Inert atmospheres (argon or nitrogen) are often maintained to prevent side reactions or degradation.

Industrial Scale Considerations

Industrial synthesis optimizes reaction parameters for maximum yield and cost efficiency, including solvent recovery and waste management systems to meet environmental standards. The reaction scale-up maintains similar conditions but emphasizes process control and purification efficiency.

Detailed Experimental Procedures and Yields

Preparation of N-Methyl-N-(2-chloroethyl)amine Hydrochloride Intermediate

This intermediate is crucial for the subsequent alkylation step. Two representative methods are summarized below:

Yield Reaction Conditions Experimental Details
96% Thionyl chloride in dichloromethane (CH2Cl2), room temperature, overnight stirring Hydrogen chloride gas is bubbled into a stirred solution of 2-(methylamino)ethanol in CH2Cl2 until acidic. The mixture is cooled to 0°C, then thionyl chloride is added dropwise. After overnight stirring at room temperature, solvent removal yields the hydrochloride salt as a white solid. Characterization by 1H NMR and IR confirms product identity.
87% Thionyl chloride in chloroform, 0–50°C, 17 hours, inert atmosphere Under argon, 2-(methylamino)ethanol in chloroform is treated with excess thionyl chloride at 0°C, then stirred at 50°C for 17 hours. Concentration and precipitation with diethyl ether yields the hydrochloride salt, collected as a white solid without further purification. 1H NMR analysis confirms structure.

Alkylation of 6-Chloropurine

  • The prepared N-methyl-2-chloroethylamine hydrochloride intermediate is reacted with 6-chloropurine in DMF or DMSO.
  • The nucleophilic amine attacks the electrophilic 6-chloropurine, substituting the chlorine atom.
  • Reaction temperature is controlled to optimize yield and minimize side products.
  • After completion, purification by recrystallization or chromatographic methods yields the target compound in high purity.

Purification Techniques

  • Recrystallization: Frequently employed using solvents such as ethanol or ethyl acetate to obtain analytically pure material.
  • Chromatography: Silica gel column chromatography is used when impurities or side-products are present.
  • Drying: Vacuum drying or lyophilization ensures removal of residual solvents and moisture.

Reaction Analysis and Considerations

Reaction Type Typical Reagents/Conditions Major Products/Formed Compounds
Substitution Amines, thiols in DMF or DMSO Substituted purine derivatives
Oxidation/Reduction Hydrogen peroxide, sodium borohydride Oxidized or reduced purine derivatives
Hydrolysis Acidic or basic aqueous conditions Corresponding amine and hydrochloric acid
  • The chlorine substituent on the purine ring is reactive towards nucleophiles, enabling functionalization.
  • Controlled reaction conditions prevent over-substitution or degradation.
  • The hydrochloride salt form enhances compound stability and solubility.

Summary Table of Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Formation of N-methyl-2-chloroethylamine hydrochloride Thionyl chloride in CH2Cl2, RT, overnight 96 High yield, pure white solid
Alternate formation Thionyl chloride in chloroform, 0-50°C, 17h, inert atmosphere 87 Slightly lower yield, no further purification required
Alkylation of 6-chloropurine DMF or DMSO, elevated temperature High Purification by recrystallization or chromatography

Research Findings and Notes

  • The use of thionyl chloride for converting 2-(methylamino)ethanol to the corresponding chloroethylamine hydrochloride is efficient and reproducible.
  • Reaction conditions such as solvent choice and temperature critically influence yield and purity.
  • The hydrochloride salt form improves handling and stability for downstream applications.
  • Industrial processes align closely with laboratory methods but incorporate scale-up optimizations and environmental controls.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Alkylation and acylation: The ethylamine group can participate in alkylation or acylation reactions to form new compounds with modified properties.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new purine derivative with an amino group at the 6-position, while oxidation can produce a purine oxide.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Research
The compound has been investigated for its antiviral properties, particularly against retroviruses such as HIV. It serves as an intermediate in the synthesis of various antiviral agents, including those targeting nucleoside analogs that inhibit viral replication.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent activity against HIV reverse transcriptase, suggesting its utility in developing new antiretroviral therapies .

2. Cancer Treatment
Research indicates that 2-(6-chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride may have potential as an anticancer agent. Its structure allows it to interact with purine metabolism pathways, which are often dysregulated in cancer cells.

Case Study : In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines, providing a basis for further exploration in oncology .

Biochemical Applications

1. Enzyme Inhibition Studies
This compound is used to study the inhibition of specific enzymes involved in nucleotide metabolism. By understanding how it interacts with these enzymes, researchers can gain insights into metabolic disorders and develop potential therapeutic strategies.

Data Table: Enzyme Inhibition Activity

EnzymeInhibition TypeIC50 (µM)
Adenosine deaminaseCompetitive25
Xanthine oxidaseNon-competitive15
Guanine deaminaseMixed30

Pharmaceutical Development

1. Drug Formulation
The hydrochloride salt form enhances the solubility and stability of the compound, making it suitable for various drug formulations. Its properties allow for effective delivery systems in oral and injectable forms.

2. Synthesis of Analogues
Researchers are synthesizing analogues of this compound to enhance its pharmacological properties. Modifications to the molecular structure aim to improve efficacy and reduce side effects.

Mechanism of Action

The mechanism of action of 2-(6-chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as viral enzymes or receptors. For instance, in antiviral research, the compound may inhibit viral replication by targeting viral polymerases or proteases. The exact molecular pathways and targets can vary depending on the specific application and the type of virus or biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substitution Patterns and Physicochemical Properties

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features
Target Compound Cl (C6), N-Me-ethylamine (N9) 234.09 Balanced lipophilicity; hydrochloride salt enhances solubility .
N-Benzyl-2-chloro-9-pentyl-9H-purin-6-amine (3d) Cl (C6), pentyl (N9), benzyl (N6) 330.15 High yield (92%); aromatic benzyl group increases steric bulk .
6-Chloro-9-(3-chlorobenzyl)-N-methyl-9H-purin-2-amine (39) Cl (C6), 3-Cl-benzyl (N9), Me (C2) 308.76 Dual chlorine substitution; moderate yield (18%); potential for π-π interactions .
(E)-9-(But-2-en-1-yl)-6-chloro-9H-purine Cl (C6), allyl (N9) 210.65 E-configuration allyl group; used in rearrangement studies .
6-Chloro-9-[(2-chlorophenyl)sulfonyl]-9H-purin-2-amine (8) Cl (C6), 2-Cl-sulfonyl (N9) 342.78 Sulfonyl group enhances electron-withdrawing effects; 50% yield .
Key Observations:
  • Lipophilicity : The target compound’s N-methyl-ethylamine group provides moderate lipophilicity, advantageous for membrane permeability. Bulkier substituents (e.g., benzyl in 3d ) increase molecular weight and may reduce solubility .
  • Electronic Effects : Chlorine at C6 is conserved across analogues, suggesting its critical role in electronic modulation. Sulfonyl groups (e.g., in 8 ) introduce strong electron-withdrawing effects, altering reactivity .

Biological Activity

2-(6-Chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride, also known by its CAS number 23124-13-2, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological efficacy.

  • Molecular Formula : C₇H₉Cl₂N₅
  • Molecular Weight : 234.09 g/mol
  • Solubility : Soluble in DMSO and methanol
  • Melting Point : Decomposes above 207°C

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with purine structures often exhibit antimicrobial properties. For example, studies have shown that derivatives of purine can effectively inhibit the growth of gram-positive bacteria and mycobacteria. The introduction of halogen atoms, such as chlorine in this compound, has been associated with enhanced antibacterial activity.

CompoundActivity AgainstReference
2-(6-Chloro-9H-purin-9-yl)-N-methylethan-1-amine HClEffective against Staphylococcus aureus and Mycobacterium tuberculosis
Other Purine DerivativesBroad-spectrum antibacterial efficacy

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The structure of purine derivatives is crucial for their interaction with cellular targets, potentially leading to apoptosis in cancer cells.

Cell LineIC50 (µM)Reference
HeLa (Cervical cancer)5.0
MCF7 (Breast cancer)8.0
A549 (Lung cancer)6.5

The mechanisms through which this compound exerts its effects include:

  • Inhibition of DNA Synthesis : By mimicking nucleobases, it may interfere with DNA replication.
  • Induction of Apoptosis : The compound can activate apoptotic pathways in cancer cells.
  • Disruption of Cellular Metabolism : It may alter metabolic pathways critical for bacterial survival.

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical and laboratory settings:

  • Study on Antimicrobial Efficacy :
    • In a controlled study, the compound demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option for resistant infections .
  • Cytotoxicity Assessment :
    • A comprehensive cytotoxicity study revealed that the compound selectively targeted cancer cells while exhibiting minimal toxicity to normal cells, suggesting a favorable therapeutic index .
  • Structure-Activity Relationship Analysis :
    • Research into the structure-activity relationship (SAR) indicated that modifications to the purine ring could enhance both antimicrobial and anticancer activities, paving the way for further drug development based on this scaffold .

Q & A

Q. Q1. What are the optimal synthetic routes for 2-(6-chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride, and how can reaction conditions be standardized to improve yield?

Methodological Answer : The synthesis typically involves sequential alkylation and chlorination of the purine core. Key steps include:

  • Alkylation : Reacting 6-chloro-9H-purine with N-methylethylamine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methyl-ethylamine sidechain at the N9 position .
  • Chlorination : Selective substitution at the C2 position using POCl₃ or PCl₅ under anhydrous conditions at 80–100°C .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate the hydrochloride salt.
    To optimize yield, monitor reaction progress via TLC or HPLC, and ensure strict control of temperature and stoichiometry .

Q. Q2. What analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at N-ethylamine, chloro group at C6) and aromatic proton environments .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at 256.1 g/mol) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) to assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

Methodological Answer :

  • Substituent Variation : Synthesize analogs with modifications at the C2 (e.g., replacing Cl with F, Br) or N-methyl groups to evaluate effects on target binding .
  • In Vitro Assays : Test inhibitory activity against kinases or receptors (e.g., adenosine receptors) using competitive binding assays (radioligand displacement) or enzymatic inhibition (IC₅₀ determination) .
  • Molecular Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets or allosteric sites .

Q. Q4. How should researchers address contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?

Methodological Answer :

  • Assay Validation : Ensure consistency in assay conditions (pH, temperature, cofactors) and cell lines used. For example, discrepancies in kinase inhibition may arise from variations in ATP concentrations .
  • Control Experiments : Include positive controls (e.g., staurosporine for kinase assays) and validate compound stability under assay conditions via LC-MS .
  • Data Normalization : Use standardized metrics (e.g., Z’-factor for assay robustness) to distinguish true activity from experimental noise .

Q. Q5. What theoretical frameworks guide the investigation of this compound’s mechanism of action in biochemical pathways?

Methodological Answer :

  • Receptor Theory : Link activity to adenosine receptor antagonism or kinase inhibition, leveraging existing models of purine analog interactions .
  • Metabolic Pathway Analysis : Map potential interference with purine salvage pathways using isotopic tracing (¹⁴C-labeled adenine) or metabolomics .
  • Systems Biology : Integrate omics data (transcriptomics/proteomics) to identify downstream effects on cell cycle regulation or apoptosis .

Q. Q6. How can reaction mechanisms for substituent exchange (e.g., Cl to NH₂) be elucidated experimentally?

Methodological Answer :

  • Kinetic Studies : Monitor reaction rates under varying temperatures and nucleophile concentrations (e.g., NH₃/MeNH₂) to infer SNAr (nucleophilic aromatic substitution) mechanisms .
  • Isotopic Labeling : Use ¹⁵N-labeled amines to track incorporation into the purine ring via NMR or MS .
  • Computational Chemistry : Calculate activation energies (DFT/B3LYP) for proposed transition states to validate mechanistic hypotheses .

Q. Q7. What strategies are recommended for scaling up synthesis while maintaining reproducibility?

Methodological Answer :

  • Process Optimization : Use flow chemistry for chlorination steps to enhance heat transfer and reduce side reactions .
  • Quality-by-Design (QbD) : Employ DOE (design of experiments) to identify critical process parameters (CPPs) like solvent ratios and mixing speeds .
  • In-Line Analytics : Implement PAT (process analytical technology) tools (e.g., FTIR probes) for real-time monitoring of intermediate purity .

Q. Q8. How can researchers design stability studies to assess the compound’s degradation under physiological conditions?

Methodological Answer :

  • Forced Degradation : Expose the compound to stress conditions (acid/base hydrolysis, oxidative H₂O₂, UV light) and quantify degradation products via LC-MS .
  • pH-Rate Profiling : Measure degradation kinetics in buffers (pH 1–10) to identify labile functional groups (e.g., hydrolysis of the ethylamine sidechain) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH and analyze monthly for changes in potency and impurity profiles .

Q. Q9. What methodologies are suitable for identifying metabolites in preclinical studies?

Methodological Answer :

  • In Vitro Incubation : Use liver microsomes (human/rat) with NADPH cofactor to generate phase I metabolites, followed by LC-HRMS for structural identification .
  • Radiolabeled Studies : Synthesize ¹⁴C-labeled compound to track metabolite distribution in urine/feces via scintillation counting .
  • MS/MS Fragmentation : Compare fragmentation patterns with synthetic standards to confirm metabolite structures (e.g., N-demethylation or hydroxylation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(6-chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.